molecular formula C64H80CuN8O8 B1140974 Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine CAS No. 107227-88-3

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine

Cat. No. B1140974
CAS RN: 107227-88-3
M. Wt: 1152.93
InChI Key:
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Description

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine, also known as CuPcOB, is a copper-based organic compound that has gained significant attention in scientific research due to its unique properties. CuPcOB is a phthalocyanine derivative that has eight butoxy groups attached to its core, making it highly soluble in organic solvents.

Scientific Research Applications

Copper Nanoparticles in Biomedicine

Copper nanoparticles have shown potential in biomedicine, particularly due to their antimicrobial properties. These nanoparticles are investigated for applications in drug delivery systems, especially in cancer therapy. The unique properties of copper nanoparticles, such as their ability to induce oxidative stress and subsequent cytotoxic effects in microbial cells, make them suitable for developing novel antimicrobial agents. They are also explored for their potential in enhancing the therapeutic efficacy of anticancer drugs through targeted delivery mechanisms (T. Ameh & C. Sayes, 2019).

Copper-based Biomaterials for Tissue Engineering

Copper plays a crucial role in tissue engineering, thanks to its involvement in physiological activities such as angiogenesis and wound healing. Copper-based biomaterials, including alloys and copper-infused materials, have been developed for bone and cartilage tissue engineering. These materials promote cell migration, adhesion, osteogenesis, and angiogenesis, making them promising for regenerative medicine applications. The incorporation of copper into scaffolds and implants improves their biological performance and could potentially shorten recovery times and reduce medical costs in tissue regeneration (Yufeng Wang, Wei Zhang, & Q. Yao, 2021).

Copper in Environmental Remediation

Copper compounds, including nanoparticles, have been explored for their role in environmental remediation, particularly in the removal of pollutants from wastewater. The unique properties of copper, such as its ability to catalyze redox reactions, make it a candidate for treating industrial effluents contaminated with heavy metals. Research has focused on developing efficient methods for copper removal from wastewater, highlighting the metal's potential in addressing environmental pollution and promoting sustainability in industrial processes (N. Ab Hamid et al., 2022).

Mechanism of Action

Target of Action

Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with a central copper ion The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the steric congestion between the neighboring butoxyl groups causes the distortion of the ring core of phthalocyanine (pc) into a saddle shape conformation . This structural feature may influence its interaction with potential targets.

Future Directions

Further studies could focus on the spin exchange properties of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine and its potential applications in various fields .

properties

IUPAC Name

copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H80N8O8.Cu/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXRYGQKVMJNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H80CuN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1152.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the sensing applications of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine?

A1: CuPc(OBu)8 demonstrates promising potential in sensor development. Research shows its effectiveness in detecting specific analytes:

  • Diclofenac Detection: When incorporated into a glassy carbon electrode alongside functionalized multi-walled carbon nanotubes, CuPc(OBu)8 enables the detection of diclofenac, a common anti-inflammatory drug, in both batch and flow injection analysis systems. []
  • Amine Vapor Sensing: Thin films of CuPc(OBu)8 exhibit sensitivity towards various primary amines, including methylamine, butylamine, and octylamine, at room temperature. This sensitivity is attributed to the adsorption of amine molecules on the film's porous surface. []

Q2: How does the structure of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine influence its properties and applications?

A2: The unique molecular structure of CuPc(OBu)8 contributes significantly to its observed properties:

  • Thin Film Formation: The presence of eight butoxy groups enhances the solubility of CuPc(OBu)8 in organic solvents, facilitating the fabrication of thin films via techniques like spin coating. [] These films are often uniform, porous, and crack-free, proving advantageous for sensing applications. []
  • Interaction with Analytes: The central copper ion and the conjugated π-electron system of the phthalocyanine ring contribute to the interaction of CuPc(OBu)8 with specific analytes. This interaction leads to changes in the electrical or optical properties of the material, enabling its use in sensing platforms. [, ]

Q3: How does Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine behave in photovoltaic applications?

A3: CuPc(OBu)8 has been investigated for its role in organic photovoltaic devices:

  • Photophysics in Blends: Studies on blends of CuPc(OBu)8 with electron acceptors like PCBM reveal the occurrence of geminate polaron-pair recombination directly to the triplet state of CuPc(OBu)8. [] This process, along with exciton trapping within CuPc(OBu)8 domains, can influence the overall efficiency of free polaron generation in these systems. []

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